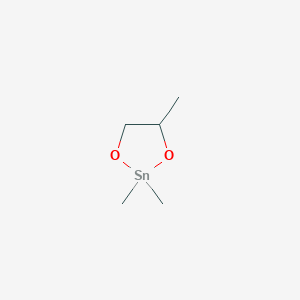
2,2,4-Trimethyl-1,3,2-dioxastannolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1,3,2-dioxastannolane is an organotin compound with the molecular formula C5H12O2Sn It is a derivative of dioxolane, where a tin atom is incorporated into the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2,4-Trimethyl-1,3,2-dioxastannolane typically involves the reaction of trimethyltin chloride with 1,3-dioxolane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
(CH3)3SnCl+C3H6O2→C5H12O2Sn+HCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory-scale preparations, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-1,3,2-dioxastannolane can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to form tin(IV) compounds.
Substitution: The tin atom can participate in nucleophilic substitution reactions, where ligands attached to the tin are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form tin oxides and dioxolane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products:
Oxidation: Tin(IV) oxides and related compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Hydrolysis: Tin oxides and dioxolane derivatives.
Scientific Research Applications
2,2,4-Trimethyl-1,3,2-dioxastannolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,3,2-dioxastannolane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution and oxidation. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: A structurally similar compound without the tin atom.
Trimethyltin chloride: A precursor used in the synthesis of 2,2,4-Trimethyl-1,3,2-dioxastannolane.
Other organotin compounds: Such as tributyltin oxide and triphenyltin chloride.
Uniqueness: this compound is unique due to the incorporation of a tin atom into the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where the tin center can participate in catalytic or coordination chemistry.
Properties
CAS No. |
53723-69-6 |
|---|---|
Molecular Formula |
C5H12O2Sn |
Molecular Weight |
222.86 g/mol |
IUPAC Name |
2,2,4-trimethyl-1,3,2-dioxastannolane |
InChI |
InChI=1S/C3H6O2.2CH3.Sn/c1-3(5)2-4;;;/h3H,2H2,1H3;2*1H3;/q-2;;;+2 |
InChI Key |
YLNKFZHPGYBQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO[Sn](O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















